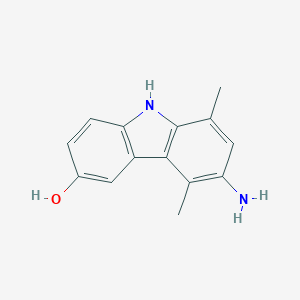

6-Amino-5,8-dimethyl-9H-carbazol-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Amino-5,8-dimethyl-9H-carbazol-3-ol, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 652570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antitumor Activity

Research has shown that derivatives of carbazole, including 6-amino-5,8-dimethyl-9H-carbazol-3-ol, exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicate that similar compounds can induce cell cycle arrest and apoptosis in breast cancer cells (MCF-7) by inhibiting angiogenic processes such as proliferation and migration in endothelial cells stimulated by VEGF or bFGF .

1.2 Neuroprotective Properties

The compound has been evaluated for its neuroprotective effects, particularly in Alzheimer's disease models. Some derivatives have been reported to increase soluble Aβ peptide concentrations, which is crucial for understanding amyloid pathology in neurodegenerative diseases .

1.3 Antimicrobial Activity

this compound derivatives have demonstrated antibacterial and antifungal properties. For example, certain synthesized carbazole derivatives showed effective minimum inhibitory concentrations (MIC) against various bacterial strains .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

Carbazole derivatives are widely used in the development of OLEDs due to their excellent electronic properties. The incorporation of this compound into polymer matrices enhances the photophysical properties necessary for efficient light emission .

2.2 Photoconductivity and Photorefractivity

The compound's electronic properties make it suitable for applications in photoconductive and photorefractive materials. These materials are essential for advanced optical devices and sensors .

Summary of Key Findings

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted on a series of carbazole derivatives, including this compound, revealed significant inhibition of tumor growth in xenograft models. The treatment led to a 57% reduction in tumor volume without notable toxicity .

Case Study 2: Neuroprotection in Alzheimer's Disease

In vitro studies using neuronal cell cultures treated with carbazole derivatives demonstrated a robust increase in soluble Aβ levels and a reduction in aggregation potential, indicating therapeutic promise for Alzheimer's disease management .

Propiedades

Número CAS |

130005-62-8 |

|---|---|

Fórmula molecular |

C14H14N2O |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

6-amino-5,8-dimethyl-9H-carbazol-3-ol |

InChI |

InChI=1S/C14H14N2O/c1-7-5-11(15)8(2)13-10-6-9(17)3-4-12(10)16-14(7)13/h3-6,16-17H,15H2,1-2H3 |

Clave InChI |

ATEYWSRWQMDQJD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |

SMILES canónico |

CC1=CC(=C(C2=C1NC3=C2C=C(C=C3)O)C)N |

Key on ui other cas no. |

130005-62-8 |

Sinónimos |

9H-Carbazol-3-ol, 6-amino-5,8-dimethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.